molecular formula C8H6BrNO2 B8691756 1-bromo-2-[(1E)-2-nitroethenyl]benzene

1-bromo-2-[(1E)-2-nitroethenyl]benzene

Cat. No.: B8691756
M. Wt: 228.04 g/mol
InChI Key: QKFDNZXJABSGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-2-[(1E)-2-nitroethenyl]benzene: is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a bromine atom and a nitro group attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in the presence of a solvent like dichloromethane and a catalyst to facilitate the bromination process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Products with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

Biology:

  • It is used in the study of biological pathways and mechanisms due to its reactivity and ability to form various derivatives.

Medicine:

  • The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of 1-bromo-2-[(1E)-2-nitroethenyl]benzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and nitro group make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Uniqueness:

  • The presence of both bromine and nitro groups in 1-bromo-2-[(1E)-2-nitroethenyl]benzene makes it more reactive compared to other nitrostyrene derivatives. This unique combination allows for a wider range of chemical reactions and applications.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

1-bromo-2-(2-nitroethenyl)benzene

InChI

InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H

InChI Key

QKFDNZXJABSGIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of o-bromo-benzaldehyde (4 g, 21.6 mmol) and nitromethane (1.32 g, 21.6 mmol) in methanol (5 mL) was added NaOH (0.908 g, 22.7 nmol) in 1 mL of H2O. After 45 minutes, the precipitate was dissolved in 10 mL of H2O. The product precipitated out after the addition of 6N HCl. The product was recrystallized from ethanol; 0.312 g (6%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.908 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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